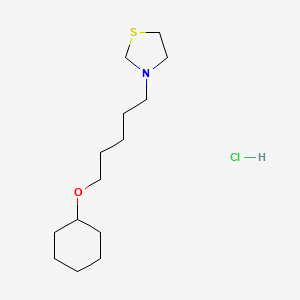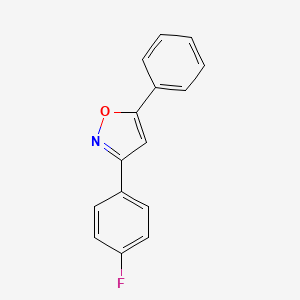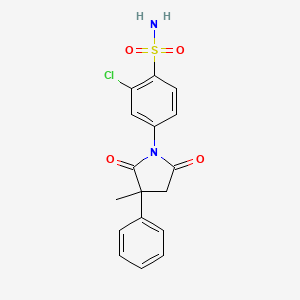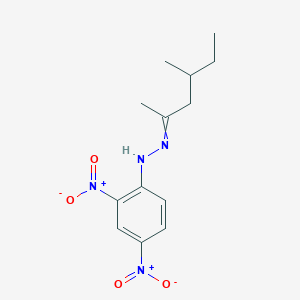![molecular formula C13H14O3 B14678852 (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione CAS No. 34011-82-0](/img/structure/B14678852.png)
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Its structure consists of a bicyclo[2.2.1]hept-2-ene core with an ethylidene group at the 5-position and a furan-2,5-dione moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione typically involves the reaction of 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene with acylating or alkylating reagents . This method is efficient, producing high-purity compounds with minimal by-products. The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can participate in Diels-Alder cycloaddition reactions, forming complex cyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Substitution Reactions: The compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and material science applications.
Wissenschaftliche Forschungsanwendungen
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Pharmaceuticals: It is explored for its potential in drug development, particularly in creating new therapeutic agents.
Biological Research: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione involves its interaction with specific molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. This interaction is facilitated by the electron-deficient nature of the furan-2,5-dione moiety, which makes it highly reactive towards electron-rich dienes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic ring, making it structurally similar but with different reactivity.
5-Methylidenebicyclo[2.2.1]hept-2-ene: This compound has a methylidene group instead of an ethylidene group, leading to different chemical properties.
Uniqueness
The uniqueness of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione lies in its combination of a bicyclic structure with a reactive furan-2,5-dione moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
34011-82-0 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione |
InChI |
InChI=1S/C9H12.C4H2O3/c1-2-8-5-7-3-4-9(8)6-7;5-3-1-2-4(6)7-3/h2-4,7,9H,5-6H2,1H3;1-2H/b8-2+; |
InChI-Schlüssel |
SPDLWJIJGZISIZ-VOKCZWNHSA-N |
Isomerische SMILES |
C/C=C/1\CC2CC1C=C2.C1=CC(=O)OC1=O |
Kanonische SMILES |
CC=C1CC2CC1C=C2.C1=CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



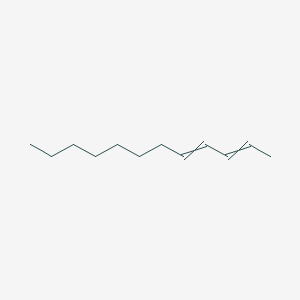

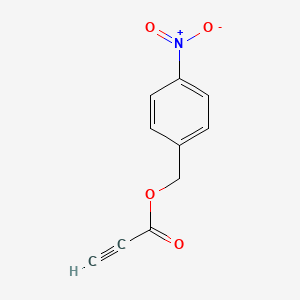



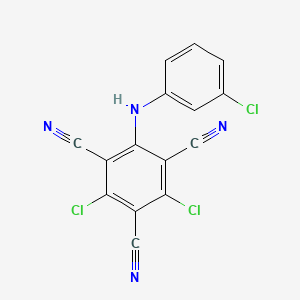
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
